molecular formula C13H14ClN3O B3590474 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B3590474
M. Wt: 263.72 g/mol
InChI Key: CIHYIFFHXWFTGW-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound appears as a colorless to light yellow crystal or crystalline powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of Co (II), Zn (II), and Cd (II) complexes supported by 1- (3,5-dimethyl-1H-pyrazol-1-yl)-N- ( (3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N- (furan-2-ylmethyl)methanamine . Another study reported the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of its pyrazole derivatives. For instance, 3,5-Dimethylpyrazole, a derivative of pyrazole, is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a study reported the synthesis of zolazepam via methyl amination of IV, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to its pyrazole derivatives. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Safety and Hazards

While specific safety and hazard information for “3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide” is not available, it is generally recommended to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, avoiding contact with oxidizers and strong acids or bases .

Future Directions

Future research could focus on further exploring the potential applications of “3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide” and its derivatives in various fields, such as medicinal chemistry, polymer chemistry, and coordination chemistry . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .

Properties

IUPAC Name

3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-11(8-16-17(9)2)7-15-13(18)10-4-3-5-12(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHYIFFHXWFTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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